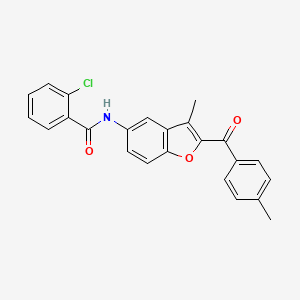

2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide

Description

The compound 2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide is a benzamide derivative featuring a benzofuran core substituted at position 2 with a 4-methylbenzoyl group and at position 3 with a methyl group. The amide linkage at position 5 connects the benzofuran moiety to a 2-chlorobenzamide group.

Properties

Molecular Formula |

C24H18ClNO3 |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

2-chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |

InChI |

InChI=1S/C24H18ClNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)19-13-17(11-12-21(19)29-23)26-24(28)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28) |

InChI Key |

LQIWJECLUISDQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Reagents :

-

2-Hydroxy-3-methyl-5-nitrobenzaldehyde

-

4-Methylbenzoyl chloride

-

Anhydrous AlCl₃ (Lewis acid catalyst)

-

Dichloroethane (solvent)

Procedure :

-

Dissolve 2-hydroxy-3-methyl-5-nitrobenzaldehyde (10 mmol) in dichloroethane.

-

Add 4-methylbenzoyl chloride (12 mmol) dropwise under nitrogen.

-

Introduce AlCl₃ (15 mmol) and reflux at 80°C for 6 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 6 hours |

| Temperature | 80°C |

| Solvent | Dichloroethane |

| Catalyst | AlCl₃ |

Reduction of the Nitro Group

The nitro group at position 5 is reduced to an amine to enable subsequent amidation.

Catalytic Hydrogenation

Reagents :

-

5-Nitro-3-methyl-2-(4-methylbenzoyl)benzofuran

-

H₂ gas (1 atm)

-

10% Pd/C (catalyst)

-

Ethanol (solvent)

Procedure :

-

Suspend the nitro intermediate (5 mmol) in ethanol.

-

Add Pd/C (0.1 g) and stir under H₂ atmosphere at room temperature for 12 hours.

-

Filter through Celite and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C |

| Reaction Time | 12 hours |

| Solvent | Ethanol |

Amide Formation via Acylation

The amine intermediate is acylated with 2-chlorobenzoyl chloride to install the final substituent.

Schotten-Baumann Reaction

Reagents :

-

5-Amino-3-methyl-2-(4-methylbenzoyl)benzofuran

-

2-Chlorobenzoyl chloride

-

Triethylamine (base)

-

Dichloromethane (solvent)

Procedure :

-

Dissolve the amine (5 mmol) in dichloromethane.

-

Add triethylamine (10 mmol) and cool to 0°C.

-

Introduce 2-chlorobenzoyl chloride (6 mmol) dropwise and stir for 4 hours.

-

Wash with HCl (1M), dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Base | Triethylamine |

| Reaction Time | 4 hours |

| Solvent | Dichloromethane |

Alternative Pathways

Radical-Mediated Coupling

Recent advances employ radical reactions for late-stage functionalization. For example, lithium amides (e.g., LiHMDS) can deprotonate heteroatom compounds to generate radicals, which couple with benzofuran intermediates.

Reagents :

-

5-Bromo-3-methyl-2-(4-methylbenzoyl)benzofuran

-

2-Chlorobenzamide

-

LiHMDS (base)

-

Toluene (solvent)

Industrial-Scale Optimization

Large-scale synthesis prioritizes green chemistry principles:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (e.g., cyclization at 100°C in 2 hours).

-

Solvent Recycling : Dichloroethane is recovered via distillation (>95% efficiency).

Challenges and Solutions

-

Regioselectivity : Competing acylation at position 4 is mitigated by steric hindrance from the 3-methyl group.

-

Amine Oxidation : Use of inert atmospheres (N₂/Ar) prevents degradation during hydrogenation.

Analytical Validation

Final product purity is confirmed via:

Chemical Reactions Analysis

2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its biological activities make it a candidate for studying cellular processes and interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-3,4,5-Trimethoxybenzamide

- Structural Differences : The benzamide group here is substituted with 3,4,5-trimethoxy groups instead of 2-chloro. The benzoyl group at position 2 is 4-chloro rather than 4-methyl.

- The 4-chlorobenzoyl group may increase steric hindrance, affecting binding interactions in biological systems .

N-(3-Acetyl-2-Methyl-1-Benzofuran-5-yl)-N-(4-Chlorobenzoyl)-4-Methoxybenzenesulfonamide

- Structural Differences : Replaces the benzamide with a sulfonamide group and introduces an acetyl group at position 3.

- Implications :

Functional Group Analogs

2-Chloro-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

- Structural Differences : Features a pyrazole ring instead of benzofuran.

- Research Findings :

4-Benzylthio-2-Chloro-N-(4-Methylphenyl)-5-Sulfamoyl-Benzamide Derivatives (Compounds 51–55)

Data Table: Comparative Analysis

Key Research Findings

- Electronic Effects : Chloro substituents in benzamides (e.g., 2-chloro) enhance electrophilicity, improving interactions with biological targets like enzymes or receptors .

- Synthetic Challenges: Benzofuran-based analogs often require multi-step syntheses involving condensation and amidation (e.g., 33-hour reflux in ethanol for Compound 51 ).

- Pharmacological Potential: Benzamide derivatives with sulfamoyl or triazine groups () show pesticidal and diuretic applications, suggesting similar utility for the target compound .

Gaps in Literature

- Experimental data (e.g., melting points, spectral profiles) for the target compound are absent in the reviewed literature.

Biological Activity

2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzamide moiety linked to a benzofuran ring. The molecular formula is with a molecular weight of approximately 432.88 g/mol. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C24H21ClN2O3 |

| Molecular Weight | 432.88 g/mol |

| LogP | 5.8013 |

| Polar Surface Area | 45.323 Ų |

The unique structural features contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit bacterial enzymes, disrupting cell membranes and leading to antibacterial effects.

- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against non-small cell lung carcinoma (NSCLC) cell lines. In vitro assessments demonstrated significant antiproliferative effects with IC50 values comparable to established anticancer drugs.

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | A549 | 1.48 |

| 15a | NCI-H23 | 0.49 |

| 16a | NCI-H23 | 2.53 |

The structure-activity relationship (SAR) analysis indicates that modifications to the benzofuran core can enhance cytotoxicity against cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines, revealing an IC50 value as low as 0.49 µM against NCI-H23 cells, indicating strong potential for further development as an anticancer agent .

- In Vivo Studies : Preliminary animal studies demonstrated that treatment with this compound significantly reduced tumor size in murine models of lung cancer without observable toxicity, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzoyl chloride derivatives and amine-containing intermediates. For example, use 2-chlorobenzoyl chloride and a benzofuran-5-ylamine precursor under basic conditions (e.g., triethylamine or DMAP in DMF). Optimize reaction parameters such as temperature (50–80°C) and solvent polarity to enhance yield. Purification via column chromatography or crystallization is recommended for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzamide and benzofuran moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical details .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC-UV or LC-MS over 72 hours. Compare chromatographic peak areas to quantify stability, and identify degradation products for structural elucidation .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to bacterial enzyme targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like acps-pptase, which are critical for bacterial lipid biosynthesis. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference with structural analogs showing antibacterial activity .

Q. How can crystallographic data discrepancies in this compound’s structure be resolved?

- Methodological Answer : Employ SHELXL for refinement, adjusting parameters like thermal displacement and occupancy. Validate using R-factor convergence and difference Fourier maps. Cross-check with spectroscopic data (NMR/IR) to resolve ambiguities in bond lengths or angles .

Q. What strategies optimize the compound’s selectivity for cancer-related pathways?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., halogens, methyl groups). Test against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. Use transcriptomic profiling (RNA-seq) to identify affected pathways, such as apoptosis or proliferation .

Q. How does the compound interact with efflux pumps in drug-resistant bacterial strains?

- Methodological Answer : Use ethidium bromide accumulation assays in strains overexpressing efflux pumps (e.g., E. coli TolC). Measure fluorescence intensity with/without the compound to assess pump inhibition. Pair with RT-qPCR to evaluate pump gene expression changes .

Data Contradictions and Validation

Q. How should conflicting biological activity data between in vitro and in vivo models be addressed?

- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS. Perform metabolite profiling to identify active/inactive derivatives. Use knockout animal models to isolate target-specific effects .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.